

2-Amino-5-bromonicotinic acid molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Amino-5-bromonicotinic acid**

Cat. No.: **B040283**

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-5-bromonicotinic Acid** for Researchers and Drug Development Professionals

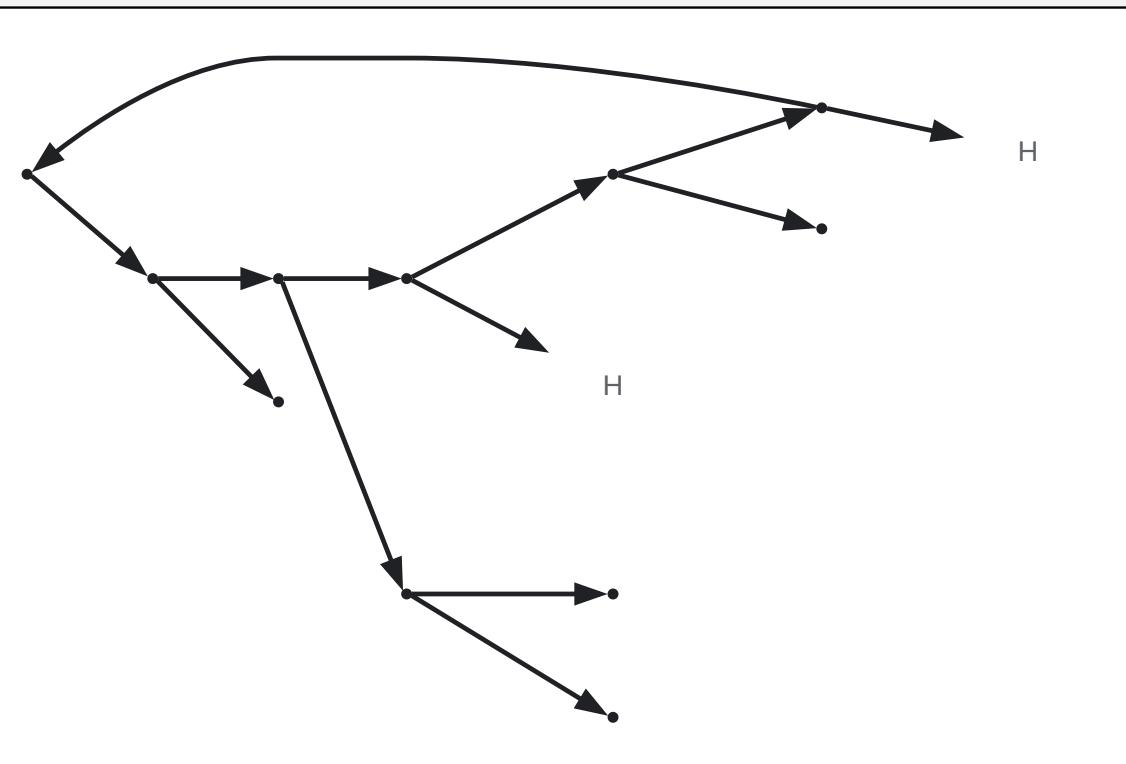
Abstract

2-Amino-5-bromonicotinic acid is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a pyridine core functionalized with an amino group, a carboxylic acid, and a strategically placed bromine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its critical applications in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, underscoring its significance for researchers and scientists in the field.

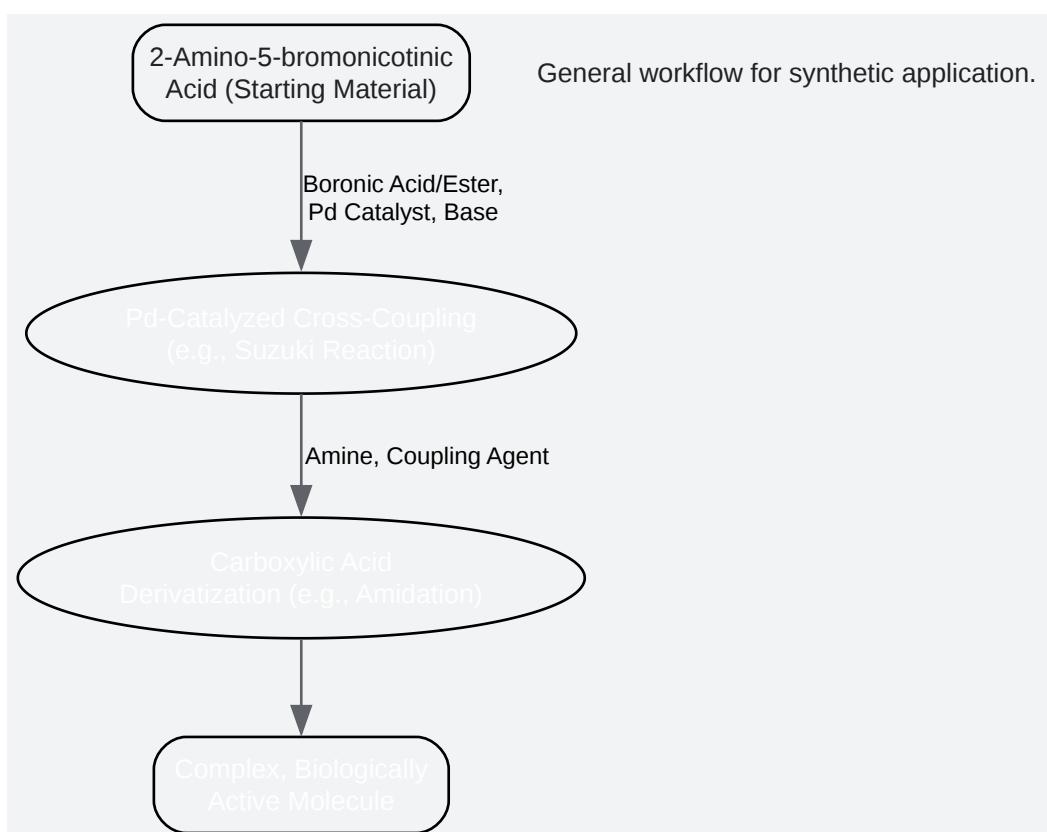
PART 1: Molecular Structure and Physicochemical Profile

A thorough understanding of the molecular and physical characteristics of **2-Amino-5-bromonicotinic acid** is fundamental to its application in synthetic and medicinal chemistry.

Core Molecular Data


The foundational properties of this compound are summarized below, providing a quick reference for laboratory use.

Property	Data	Source(s)
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	217.02 g/mol	[1] [2] [3] [4]
IUPAC Name	2-amino-5-bromopyridine-3-carboxylic acid	[2]
Synonyms	2-Amino-5-bromonicotinic acid, 5-bromo-2-aminonicotinic acid	[1] [2] [3]
CAS Number	52833-94-0	[1] [2] [3]
Appearance	Pale yellow powder	[1]


Molecular Structure Analysis

The structure of **2-Amino-5-bromonicotinic acid** is comprised of a pyridine ring substituted at key positions. The carboxylic acid at the C3 position and the amino group at the C2 position can influence the molecule's electronic properties and participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[\[5\]](#) The bromine atom at the C5 position is a particularly important functional handle. Its presence allows for a wide range of facile derivatizations through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse chemical moieties essential for tuning biological activity.[\[6\]](#)

Visualization of Molecular Structure

2D Structure of 2-Amino-5-bromonicotinic acid

[Click to download full resolution via product page](#)

Caption: General workflow for synthetic application.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

2-Amino-5-bromonicotinic acid is not just a chemical intermediate; it is a key starting material for compounds designed to interact with specific biological targets.

A Scaffold for Targeted Therapies

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of **2-Amino-5-bromonicotinic acid** makes it an ideal precursor for libraries of compounds aimed at various therapeutic targets.

Application in Kinase Inhibitor Development

Literature indicates that **2-Amino-5-bromonicotinic acid** is used to prepare quinazoline derivatives that exhibit potent tyrosine kinase inhibitory activity. [7] Kinase inhibitors are a cornerstone of modern targeted cancer therapy. These compounds have shown strong inhibitory effects against human breast cancer and lung adenocarcinoma cells in preclinical studies. [7] The versatility of the scaffold allows chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic profiles against specific kinases. The related compound, 2-amino-5-bromopyridine, is also highlighted as a critical building block for anti-cancer and anti-inflammatory agents. [6]

Broader Therapeutic Potential

Drawing parallels from the applications of its parent scaffold, 5-bromonicotinic acid, this chemical family is instrumental in developing other classes of targeted therapies. For instance, 5-bromonicotinic acid derivatives are used to design and synthesize Poly(ADP-ribose) Polymerase (PARP) inhibitors, another important class of cancer therapeutics, particularly for tumors with specific DNA repair deficiencies. [8] This suggests that **2-Amino-5-bromonicotinic acid** could also be a valuable starting point for developing novel PARP inhibitors.

PART 4: Safety, Handling, and Storage

Proper management of **2-Amino-5-bromonicotinic acid** in a laboratory setting is essential for ensuring safety and maintaining the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. [\[2\]](#)

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.

Recommended PPE: Standard laboratory PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

Storage and Stability

To ensure the compound's stability and purity, the following storage conditions are recommended:

- Temperature: Store at room temperature. [\[3\]](#)[\[9\]](#) For long-term stability, storage under inert gas (nitrogen or argon) at 2–8 °C may be preferable. [\[10\]](#)* Atmosphere: Keep in a dark place under an inert atmosphere. [\[9\]](#) The container should be tightly sealed to prevent moisture uptake and degradation.

Conclusion

2-Amino-5-bromonicotinic acid stands out as a high-value, versatile intermediate for the research and drug development community. Its well-defined molecular structure, predictable reactivity, and proven utility as a scaffold for potent enzyme inhibitors make it an indispensable tool in the quest for novel therapeutics. From its foundational physicochemical properties to its application in synthesizing next-generation kinase inhibitors, this compound provides a robust platform for innovation in medicinal chemistry. A comprehensive understanding of its synthesis, handling, and chemical potential, as outlined in this guide, empowers scientists to fully leverage its capabilities in their research endeavors.

References

- PubChem. **2-Amino-5-bromonicotinic acid** | C6H5BrN2O2 | CID 737445. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [\[Link\]](#)
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. [\[Link\]](#)
- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- Chemistry LibreTexts. 18.2: Properties of Amino Acids. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-5-bromonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinfo.com [nbinfo.com]
- 7. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm [bldpharm.com]
- 10. 2-Amino-5-bromonicotinic acid CAS#: 52833-94-0 [chemicalbook.com]
- To cite this document: BenchChem. [2-Amino-5-bromonicotinic acid molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040283#2-amino-5-bromonicotinic-acid-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com